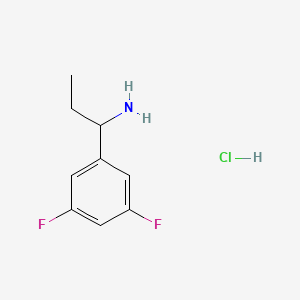

1-(3,5-Difluorophenyl)propan-1-amine hydrochloride

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O) :

¹³C NMR (100 MHz, D₂O) :

¹⁹F NMR (376 MHz, D₂O) :

- δ -118.5 ppm (d, J = 8.2 Hz, 2F) .

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- ESI-MS (m/z) : 172.1 [M-Cl]⁺ (calculated for C₉H₁₂F₂N⁺: 172.1)

- Fragments :

- 155.0 (loss of NH₃)

- 123.1 (loss of C₂H₅)

- 95.0 (C₆H₃F₂⁺) .

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-(3,5-difluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N.ClH/c1-2-9(12)6-3-7(10)5-8(11)4-6;/h3-5,9H,2,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEMCPLXQQXMSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC(=C1)F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The aldehyde precursor, 3,5-difluorophenylpropanal, is treated with ammonium acetate in methanol or ethanol under reflux. Sodium cyanoborohydride (NaBH$$3$$CN) or sodium triacetoxyborohydride (NaBH(OAc)$$3$$) selectively reduces the imine to the primary amine. Yields typically range from 65–85%. For example:

Optimization Strategies

- pH control : Maintaining acidic conditions (pH 4–6) minimizes side reactions like alcohol formation.

- Catalyst screening : Pd/C or Raney Ni under hydrogen pressure (1–5 bar) improves conversion rates to 90% in some cases.

- Microwave assistance : Reduces reaction time to 1–2 hours with comparable yields.

Chiral Resolution of Racemic Mixtures

For enantiomerically pure (R)- or (S)-1-(3,5-difluorophenyl)propan-1-amine hydrochloride, chiral resolution remains critical.

Diastereomeric Salt Formation

Racemic amine is treated with chiral acids (e.g., D-mandelic acid or L-tartaric acid) to form diastereomeric salts, which are separated via crystallization.

| Chiral Resolving Agent | Solvent System | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| D-Mandelic acid | Ethanol/Water | 72 | 98 |

| L-Tartaric acid | Acetone | 68 | 95 |

Chromatographic Separation

Preparative HPLC with chiral stationary phases (e.g., Chiralpak IB-3) resolves enantiomers with >99% ee but is less scalable.

Enzymatic Asymmetric Synthesis

Recent advances employ imine reductases (IREDs) or transaminases for enantioselective synthesis.

IRED-Catalyzed Reductive Amination

IREDs from Streptomyces spp. catalyze the asymmetric reduction of 3,5-difluorophenylpropanal imines. Key parameters:

Transaminase-Mediated Amination

ω-Transaminases convert prochiral ketones to amines. For example:

- Ketone : 1-(3,5-Difluorophenyl)propan-1-one

- Amine donor : Isopropylamine

- Enzyme : Codexis TA-101

- Yield : 85% with >99% ee.

Nucleophilic Substitution of Halogenated Precursors

Halogenated intermediates allow modular synthesis but require harsh conditions.

SN2 Displacement of Bromides

3,5-Difluorophenylpropyl bromide reacts with aqueous ammonia under pressure (100–120°C, 48 h), yielding the amine hydrochloride after HCl quenching.

| Halide Precursor | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 3,5-Difluorophenylpropyl bromide | 120 | 48 | 55 |

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 3,5-difluorophenylpropanal with ammonia derivatives:

Comparative Analysis of Methods

| Method | Scalability | Enantioselectivity | Cost Efficiency |

|---|---|---|---|

| Reductive Amination | High | Low (racemic) | $$ |

| Chiral Resolution | Moderate | High | $$$$ |

| Enzymatic Synthesis | Emerging | Very High | $$$ |

| Nucleophilic Substitution | High | None | $ |

Industrial-Scale Production Insights

Analyse Chemischer Reaktionen

1-(3,5-Difluorphenyl)propan-1-amin-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Aminogruppe kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat zu entsprechenden Iminen oder Nitrilen oxidiert werden.

Reduktion: Die Verbindung kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid zu sekundären oder tertiären Aminen reduziert werden.

Substitution: Die Fluoratome am Phenylring können nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen.

Hydrolyse: Das Hydrochloridsalz kann unter Verwendung einer Base wie Natriumhydroxid zum freien Amin hydrolysiert werden.

Zu den gängigen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, gehören organische Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium auf Aktivkohle und unterschiedliche Temperaturen und Drücke, die von der jeweiligen Reaktion abhängen .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(3,5-Difluorophenyl)propan-1-amine hydrochloride has garnered attention for its potential therapeutic effects, especially in treating neurological disorders. Its difluorophenyl group enhances binding affinity and selectivity towards specific receptors, making it a candidate for the development of new drugs.

Key Biological Activities :

- Receptor Binding : The compound has been studied for its interactions with dopamine receptors, particularly the D3 subtype. In vitro studies suggest that it may promote β-arrestin translocation and G protein activation, critical pathways in neuropharmacology.

- Potential Antidepressant Effects : Preliminary studies indicate that it may influence serotonin and norepinephrine pathways, which are essential in mood regulation .

- Anti-inflammatory Properties : Ongoing research is investigating its role in modulating inflammatory responses .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. Its chiral nature is particularly valuable in asymmetric synthesis and catalysis.

Neuropharmacology Studies

Research has focused on the compound's role as a selective D3 receptor agonist. In vitro experiments demonstrated that it could activate signaling pathways without significant activity at D2 receptors, potentially reducing side effects associated with broader receptor activity .

Antidepressant Research

In a study examining the effects on neurotransmitter systems, this compound was shown to influence serotonin and norepinephrine levels positively. This suggests potential applications in developing treatments for depression and anxiety disorders .

Wirkmechanismus

The mechanism of action of 1-(3,5-Difluorophenyl)propan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and selectivity for specific targets, making it a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers

- 1-(2,5-Difluorophenyl)propan-1-amine hydrochloride (CAS: 1333577-52-8) shares the same molecular formula (C₉H₁₁F₂N·ClH) and weight (207.6 g/mol) but differs in fluorine substitution at the 2,5-positions instead of 3,5-.

- (R)-1-(2,4-Difluorophenyl)propan-1-amine hydrochloride (Exact Mass: 207.057) demonstrates how minor positional changes (2,4- vs. 3,5-difluoro) influence molecular dipole moments and solubility .

Monofluorinated Analogues

- (R)-1-(3-Fluorophenyl)propan-1-amine hydrochloride (CAS: 1168139-41-0) and (S)-1-(3-Fluorophenyl)ethylamine hydrochloride (CAS: 321429-48-5) feature a single fluorine atom, reducing electron-withdrawing effects compared to the difluorinated parent compound. These derivatives are often used to study structure-activity relationships (SAR) in CNS-targeting drugs .

Enantiomeric Variants

- (R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride (CAS: 473733-16-3) is the R-enantiomer of the target compound. Enantiomers can exhibit divergent pharmacological profiles; for instance, the R-form may display altered metabolic stability or receptor affinity. Notably, CymitQuimica lists this enantiomer as discontinued, suggesting challenges in synthesis or commercial demand .

Methoxy-Substituted Analogues

- (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride (CAS: 2061996-57-2) replaces fluorine atoms with methoxy groups (C₁₁H₁₈ClNO₂, MW: 231.72 g/mol). Methoxy substituents are electron-donating, enhancing solubility in polar solvents but reducing electrophilic reactivity compared to fluorine. This compound is explored in opioid receptor modulation studies .

Comparative Data Table

Key Research Findings

Substituent Effects : Fluorine’s electron-withdrawing nature enhances metabolic stability and bioavailability compared to methoxy groups, making 3,5-difluoro derivatives preferred in protease inhibitor development .

Safety Profiles : Fluorinated amines generally exhibit higher toxicity than methoxy analogues, as seen in the H302 (acute toxicity) classification of 3,5-difluoro derivatives .

Biologische Aktivität

1-(3,5-Difluorophenyl)propan-1-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its interactions with neurotransmitter systems, receptor binding affinities, and potential therapeutic applications.

- Molecular Formula : C9H12ClF2N

- Molecular Weight : Approximately 171.19 g/mol

- Structure : The compound consists of a propan-1-amine structure linked to a 3,5-difluorophenyl group, which influences its chemical reactivity and biological activity.

Neurotransmitter Interaction

Research indicates that this compound may influence neurotransmitter systems, particularly serotonin. It has been suggested that this compound could act as an antidepressant by modulating serotonin levels in the brain.

Receptor Binding Affinities

The compound has been studied for its binding affinities with various receptors:

These interactions highlight the compound's potential as a therapeutic agent targeting mood disorders and other neurological conditions.

Structure-Activity Relationships (SAR)

The structural modifications of this compound have been explored to optimize its biological activity. Comparisons with similar compounds reveal insights into how changes in substituents can affect pharmacological profiles:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride | C9H12ClF2N | Different stereochemistry; potential variations in activity |

| (R)-1-(2,5-Difluorophenyl)propan-1-amine hydrochloride | C9H12ClF2N | Substituted at different positions; distinct pharmacological profile |

| 1-(4-Fluorophenyl)propan-1-amine | C9H12FN | Lacks additional fluorine; different electronic properties |

These comparisons facilitate the understanding of how specific structural features contribute to the biological efficacy of related compounds.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various biological assays:

- Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects when administered acutely and chronically. It was found to enhance serotonin levels and reduce depressive behaviors .

- In Vitro Studies : The compound exhibited selective binding to the 5-HT1A receptor with an IC50 value indicating effective receptor activation. This suggests its potential utility in treating serotonin-related disorders .

- Cytotoxicity Assessments : In cell viability assays using HeLa cells, the compound showed low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.